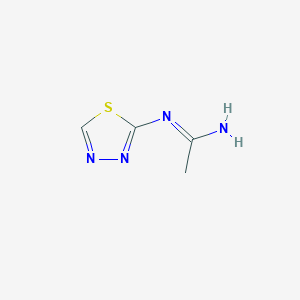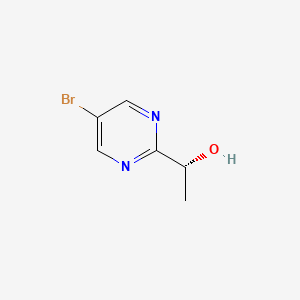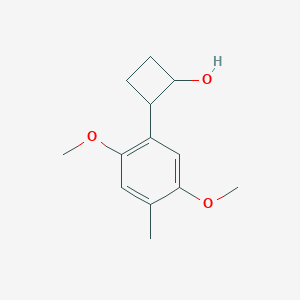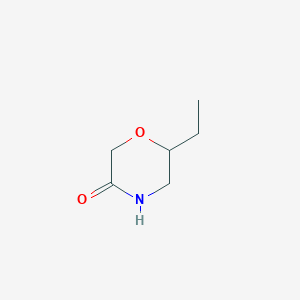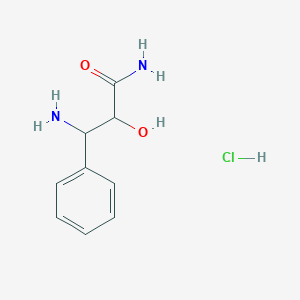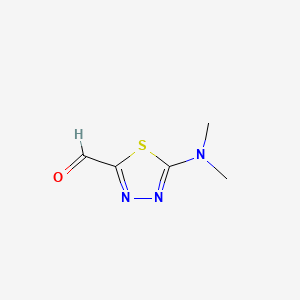
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dimethylamino group and a formyl group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-(Dimethylamino)-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethylamino)-1,3,4-thiadiazole-2-methanol: Similar structure but with a hydroxyl group instead of a formyl group.
5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
4,5-Bis(dimethylamino)-1,3,4-thiadiazole: Contains two dimethylamino groups on the thiadiazole ring.
Uniqueness
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of both a dimethylamino group and a formyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C5H7N3OS |
|---|---|
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
5-(dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H7N3OS/c1-8(2)5-7-6-4(3-9)10-5/h3H,1-2H3 |
Clé InChI |
HOHIAXSSIPUZHF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NN=C(S1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


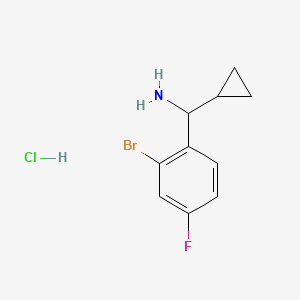

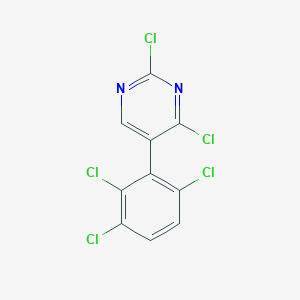
![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
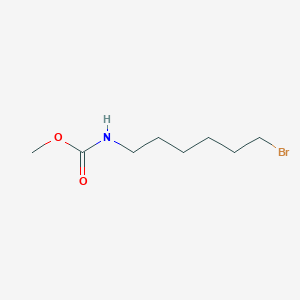
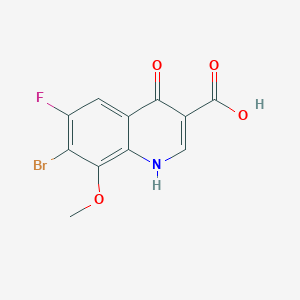

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
